Piperidin-4-yl acetate
Overview
Description
Piperidin-4-yl acetate is a compound containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . It is a useful research chemical and is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key component in the structure of many pharmaceuticals .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives, including those related to Piperidin-4-yl acetate, have been investigated for their corrosion inhibition properties. Studies using quantum chemical calculations and molecular dynamics simulations have demonstrated their effectiveness in inhibiting the corrosion of iron. These derivatives show promise in applications where corrosion resistance is crucial, such as in industrial machinery and infrastructure maintenance (Kaya et al., 2016).
Acetylcholinesterase Inhibition
Research on this compound-related compounds has shown their potential as acetylcholinesterase inhibitors. These inhibitors are valuable in treating diseases like Alzheimer's by improving nerve signal transmission in the brain. The structure-activity relationships of these compounds have been explored, highlighting their potential therapeutic applications (Sugimoto et al., 1995).
Pharmaceutical Analysis
Piperidine derivatives, similar to this compound, have been the focus of analytical methods development, particularly in pharmaceuticals. High-performance liquid chromatography (HPLC) methods have been developed for the accurate and sensitive determination of these compounds in pharmaceutical formulations, ensuring quality and efficacy (Varynskyi et al., 2017).
Antibacterial Applications
Research into this compound-related compounds has revealed their antibacterial potential. Synthesis and analysis of various acetamide derivatives bearing piperidine and other heterocyclic cores have shown moderate to significant antibacterial activity, making them candidates for developing new antibacterial drugs (Iqbal et al., 2017).
Scientific Research Applications of this compound
Corrosion Inhibition
Piperidine derivatives, including those related to this compound, have been investigated for their corrosion inhibition properties. Studies using quantum chemical calculations and molecular dynamics simulations have demonstrated their effectiveness in inhibiting the corrosion of iron. These derivatives show promise in applications where corrosion resistance is crucial, such as in industrial machinery and infrastructure maintenance (Kaya et al., 2016).
Acetylcholinesterase Inhibition
Research on this compound-related compounds has shown their potential as acetylcholinesterase inhibitors. These inhibitors are valuable in treating diseases like Alzheimer's by improving nerve signal transmission in the brain. The structure-activity relationships of these compounds have been explored, highlighting their potential therapeutic applications (Sugimoto et al., 1995).
Pharmaceutical Analysis
Piperidine derivatives, similar to this compound, have been the focus of analytical methods development, particularly in pharmaceuticals. High-performance liquid chromatography (HPLC) methods have been developed for the accurate and sensitive determination of these compounds in pharmaceutical formulations, ensuring quality and efficacy (Varynskyi et al., 2017).
Antibacterial Applications
Research into this compound-related compounds has revealed their antibacterial potential. Synthesis and analysis of various acetamide derivatives bearing piperidine and other heterocyclic cores have shown moderate to significant antibacterial activity, making them candidates for developing new antibacterial drugs (Iqbal et al., 2017).
Mechanism of Action
Safety and Hazards
When handling Piperidin-4-yl acetate, it is advised to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided . It is also advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This suggests that there is a lot of ongoing research in this field, and we can expect more advancements in the future.
Properties
IUPAC Name |
piperidin-4-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)10-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOWFHRNGJAHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460067 | |
Record name | piperidin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73775-92-5 | |
Record name | piperidin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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